molecular formula C8H14O5 B1176328 Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)- CAS No. 157604-22-3

Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)-

Cat. No.: B1176328
CAS No.: 157604-22-3
M. Wt: 190.19 g/mol
InChI Key: JTQSCAHKZKQYOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)- can be achieved through various synthetic routes. One common method involves the asymmetric synthesis starting from readily available chiral precursors. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved. For example, the use of chiral catalysts in the presence of suitable solvents and temperature control is essential to obtain the (2S,3R) configuration .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)- has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activities .

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3S)-: This is a stereoisomer with different spatial arrangement of atoms.

    Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2R,3R)-: Another stereoisomer with distinct properties.

    Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2R,3S)-: Yet another stereoisomer with unique characteristics.

Uniqueness

The (2S,3R) configuration of Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise chiral control .

Properties

CAS No.

157604-22-3

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

2-hydroxy-3-(2-methylpropyl)butanedioic acid

InChI

InChI=1S/C8H14O5/c1-4(2)3-5(7(10)11)6(9)8(12)13/h4-6,9H,3H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

JTQSCAHKZKQYOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C(=O)O)O)C(=O)O

Synonyms

DISODIUM (2S,3R)-2-HYDROXY-3-ISOBUTYLSUCCINATE

Origin of Product

United States

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